molecular formula C10H11BrN2 B1380021 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine CAS No. 1215953-19-7

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine

Cat. No.: B1380021
CAS No.: 1215953-19-7
M. Wt: 239.11 g/mol
InChI Key: REVPKIBATBQTRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,3,8-trimethylimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .

Scientific Research Applications

6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine
  • 2,3,8-Trimethylimidazo[1,2-a]pyridine

Comparison: 6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine is unique due to the presence of three methyl groups and a bromine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific research applications .

Properties

IUPAC Name

6-bromo-2,3,8-trimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6-4-9(11)5-13-8(3)7(2)12-10(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKIBATBQTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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